

# An In-depth Technical Guide to C.I. Reactive Yellow 15

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## Compound of Interest

Compound Name: Reactive Yellow 15

Cat. No.: B13747826

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This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. **Reactive Yellow 15**, a monoazo reactive dye. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical identity, physicochemical properties, and relevant experimental protocols.

## Chemical Identity and Structure

C.I. **Reactive Yellow 15** is a vinyl sulfone-type reactive dye, which forms a covalent bond with the hydroxyl groups of cellulosic fibers in alkaline conditions.[1] Its systematic IUPAC name is disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate.[2]

### Molecular Structure:

The chemical structure of **Reactive Yellow 15** is characterized by a single azo bond (-N=N-) linking two aromatic moieties.[3] The reactive group is a vinyl sulfone precursor, 2-(sulfonatooxy)ethylsulfonyl, which under alkaline conditions, eliminates sulfuric acid to form the highly reactive vinyl sulfone group.

Table 1: Chemical Identifiers of C.I. **Reactive Yellow 15**

Identifier	Value
IUPAC Name	disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate[2]
CAS Number	12226-47-0[3]
Molecular Formula	C <sub>20</sub> H <sub>20</sub> N <sub>4</sub> Na <sub>2</sub> O <sub>11</sub> S <sub>3</sub> [2]
Molecular Weight	634.57 g/mol [3]

## Physicochemical and Spectroscopic Properties

**Reactive Yellow 15** is a yellow powder that is soluble in water.[3] Its spectroscopic properties are crucial for its application and analysis.

Table 2: Physicochemical and Spectroscopic Data of C.I. **Reactive Yellow 15**

Property	Value	Notes
Physical State	Yellow Powder	-
Water Solubility	50 g/L[3]	-
Solubility in Organic Solvents	Soluble in DMF and DMSO[4]	Data for other organic solvents like ethanol and methanol is not readily available, but azo dyes generally show solubility in polar aprotic solvents.[5][6]
Maximum Absorption Wavelength ( $\lambda_{\text{max}}$ )	~420 nm[1]	In aqueous solution.
Molar Extinction Coefficient ( $\epsilon$ )	$\geq 144,000 \text{ cm}^{-1}\text{M}^{-1}$ [7]	Data for the closely related Reactive Yellow 175 is used as a proxy.
Fluorescence Properties	Vinyl sulfone dyes can be fluorescent.[8]	Specific quantum yield and lifetime data for Reactive Yellow 15 are not available.

## Stability and Reactivity

As a vinyl sulfone reactive dye, the stability of **Reactive Yellow 15** is pH-dependent. In alkaline conditions, the vinyl sulfone group is formed, which is highly reactive towards nucleophiles such as the hydroxyl groups of cellulose or the amine groups of proteins.[1][9] However, in a neutral or acidic aqueous solution, it is relatively stable.[10] The vinyl sulfone group can also react with water (hydrolysis), which is a competing reaction during the dyeing process.[1]

Thermal degradation studies on similar water-soluble azo dyes indicate that they generally start to decompose at temperatures above 280°C.[11] The thermal degradation of azo dyes typically involves the cleavage of the azo bond.[12]

## Experimental Protocols

While specific research protocols for the direct application of **Reactive Yellow 15** in cell biology or drug development are not widely published, its reactive nature allows for its use in

bioconjugation. The following are generalized protocols for the use of vinyl sulfone dyes in cell staining and protein labeling.

## Protocol 1: General Procedure for Live/Dead Cell Staining with Amine-Reactive Dyes

This protocol is a general method for using amine-reactive dyes to differentiate between live and dead cells.

Materials:

- Cell suspension (at least  $1 \times 10^6$  cells)
- Phosphate-buffered saline (PBS)
- Amine-reactive dye (reconstituted in DMSO)[[13](#)]
- Fixative (e.g., formaldehyde) (optional)[[13](#)]

Procedure:

- Wash cells with PBS.
- Resuspend the cell pellet in 1 mL of PBS.
- Add the reconstituted reactive dye to the cell suspension and mix well.
- Incubate for 30 minutes at room temperature or on ice, protected from light.[[13](#)]
- Wash the cells with PBS.
- (Optional) Fix the cells with a suitable fixative.
- Analyze the cells by flow cytometry or fluorescence microscopy.

## Protocol 2: General Procedure for Protein Labeling with Vinyl Sulfone Dyes

This protocol outlines a general procedure for the covalent labeling of proteins with vinyl sulfone dyes.

Materials:

- Protein solution (in a suitable buffer, pH 8.5-9.5)
- Vinyl sulfone dye (dissolved in DMSO or DMF)[4]
- Purification column (e.g., size-exclusion chromatography)

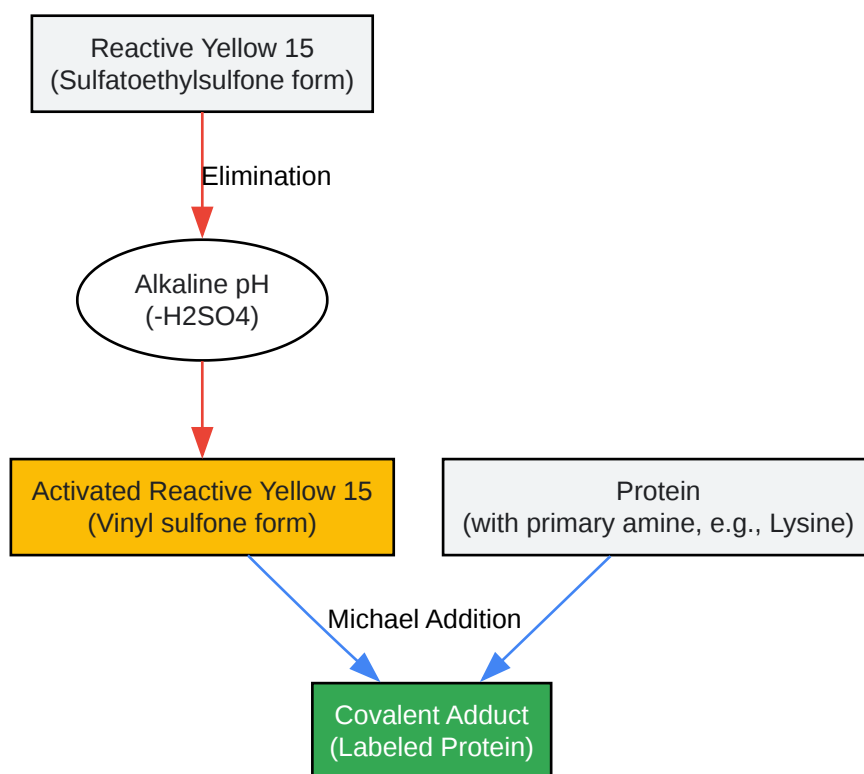
Procedure:

- Dissolve the protein in a buffer with a slightly alkaline pH to facilitate the reaction with amine groups.
- Add the vinyl sulfone dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.
- Remove the unreacted dye by passing the solution through a purification column.
- Determine the degree of labeling by measuring the absorbance of the protein and the dye.

## Signaling Pathways and Workflows

### Diagram 1: Covalent Labeling of a Protein with Reactive Yellow 15

This diagram illustrates the reaction of the activated vinyl sulfone group of **Reactive Yellow 15** with a primary amine on a protein, forming a stable covalent bond.

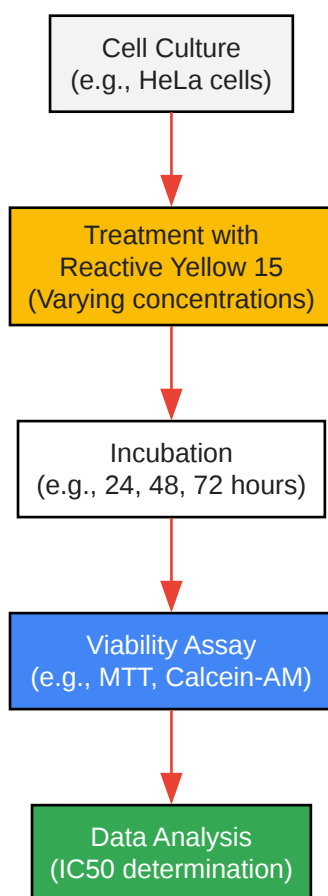


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Caption: Covalent labeling of a protein with **Reactive Yellow 15**.

## Diagram 2: Experimental Workflow for Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the cytotoxicity of a compound like **Reactive Yellow 15** on a cell line.



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Caption: Workflow for cytotoxicity assessment of **Reactive Yellow 15**.

## Toxicological Profile

Specific toxicological data for **Reactive Yellow 15** is limited. However, studies on other reactive azo dyes have been conducted. Some reactive dyes have shown cytotoxic effects on cell lines such as HaCaT and HepaRG, while not exhibiting genotoxicity in the Ames test.[14] The toxicity of azo dyes is often associated with their reductive cleavage into aromatic amines, some of which are known carcinogens.[15] It is important to note that once the dye is covalently bound to a substrate like a textile fiber or a biomolecule, its bioavailability and toxicological profile are significantly altered.

## Analytical Methods

The detection and quantification of **Reactive Yellow 15** in various matrices can be achieved using several analytical techniques.

Table 3: Analytical Methods for the Determination of **Reactive Yellow 15**

Technique	Sample Preparation	Detection	Notes
UV-Vis Spectrophotometry	Dissolution in a suitable solvent (e.g., water)	Measurement of absorbance at $\lambda_{\text{max}}$ (~420 nm)	Useful for quantification in simple solutions.
High-Performance Liquid Chromatography (HPLC)	Extraction with a suitable solvent (e.g., methanol) followed by filtration.[16]	UV-Vis or Diode Array Detector (DAD)	Allows for separation from other components in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Similar to HPLC, may involve solid-phase extraction (SPE) for complex matrices.[17]	Mass spectrometer (e.g., triple quadrupole)	Provides high sensitivity and specificity for identification and quantification, especially of degradation products. [17]

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